An In-depth Technical Guide to 18:1 Dimethyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl)
An In-depth Technical Guide to 18:1 Dimethyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
18:1 Dimethyl PE, chemically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl, is a phospholipid of significant interest in various fields of life sciences, particularly in drug delivery and membrane biophysics. As an intermediate in the biosynthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (B1630911) (PE), it plays a role in fundamental cellular processes. This guide provides a comprehensive technical overview of 18:1 Dimethyl PE, including its physicochemical properties, biological significance, and applications in research and drug development.
Physicochemical Properties
18:1 Dimethyl PE is a glycerophospholipid characterized by a glycerol (B35011) backbone, two oleic acid (18:1) chains attached at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup with two methyl groups attached to the amine. This amphipathic structure dictates its behavior in aqueous environments, leading to the formation of lipid bilayers.
| Property | Value | Source |
| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl | [1] |
| Synonyms | PDME, 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-N,N-dimethylethanolamine | [1] |
| Chemical Formula | C43H82NO8P | |
| Molecular Weight | 772.09 g/mol | |
| CAS Number | 96687-22-8 | |
| Form | Powder or liquid in chloroform (B151607) | [2] |
| Purity | >99% (TLC) | |
| Storage Temperature | -20°C | |
| Solubility | Soluble in chloroform and other organic solvents. Forms liposomes in aqueous solutions. | [2] |
Biological Significance: The Phosphatidylethanolamine N-Methyltransferase (PEMT) Pathway
18:1 Dimethyl PE is a key intermediate in the phosphatidylethanolamine N-methyltransferase (PEMT) pathway, which is responsible for the de novo synthesis of phosphatidylcholine (PC) in the liver.[3] This pathway involves the sequential methylation of phosphatidylethanolamine (PE), with S-adenosyl-L-methionine (SAM) serving as the methyl donor.[4] The enzyme PEMT, located in the endoplasmic reticulum and mitochondria-associated membranes, catalyzes all three methylation steps.[3]
The conversion of PE to PC is crucial for maintaining the structural integrity of cell membranes, as PC is a major component of the outer leaflet of the plasma membrane.[5] The PC/PE ratio is critical for membrane fluidity and function. Dysregulation of the PEMT pathway has been linked to various pathological conditions, including nonalcoholic fatty liver disease (NAFLD).[6]
Below is a diagram illustrating the PEMT signaling pathway:
Role in Drug Development and Research Applications
The amphipathic nature of 18:1 Dimethyl PE makes it a valuable component in the formulation of lipid-based drug delivery systems, particularly liposomes and lipid nanoparticles (LNPs).[7] These nanocarriers can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and enabling targeted delivery to specific cells or tissues.
18:1 Dimethyl PE is often used as a "helper lipid" in combination with cationic lipids, such as DOTAP, to form stable and efficient transfection reagents for gene delivery. While not possessing a net positive charge itself, its presence can influence the overall structure and properties of the lipid bilayer, potentially enhancing the efficiency of nucleic acid delivery. The use of helper lipids like PE derivatives is a common strategy to improve the stability and fusogenic properties of liposomes.[7]
Experimental Protocols
Liposome Preparation using 18:1 Dimethyl PE (Adapted from DOPE protocols)
This protocol describes a general method for preparing unilamellar liposomes using the thin-film hydration and extrusion method. This can be adapted for incorporating 18:1 Dimethyl PE, often in combination with other lipids like DOTAP for gene delivery applications.
Materials:
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1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (18:1 Dimethyl PE)
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1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) (or other desired lipids)
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Chloroform
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Hydration buffer (e.g., sterile PBS or HEPES-buffered saline)
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Round-bottom flask
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Rotary evaporator
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Extruder with polycarbonate membranes (e.g., 100 nm pore size)
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Water bath sonicator
Methodology:
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Lipid Film Formation:
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Dissolve the desired amounts of 18:1 Dimethyl PE and other lipids (e.g., in a specific molar ratio with DOTAP) in chloroform in a round-bottom flask.
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Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
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Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.
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Hydration:
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Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.
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Sonication:
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To aid in the formation of multilamellar vesicles (MLVs), the lipid suspension can be briefly sonicated in a bath sonicator.
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Extrusion:
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To produce unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder. This process is typically repeated an odd number of times (e.g., 11-21 times) to ensure a homogenous size distribution.
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Characterization:
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The size distribution and zeta potential of the resulting liposomes can be determined using dynamic light scattering (DLS).
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References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. atlasofscience.org [atlasofscience.org]
- 5. mybiosource.com [mybiosource.com]
- 6. DNA TO DAILY HEALTH: HOW TO TEST FOR MTHFR, COMT, PEMT, AND OTHER SNPs [florynhealth.net]
- 7. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
